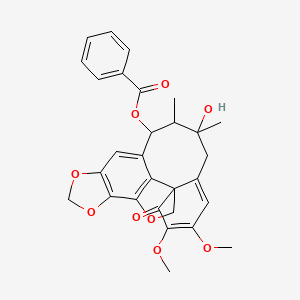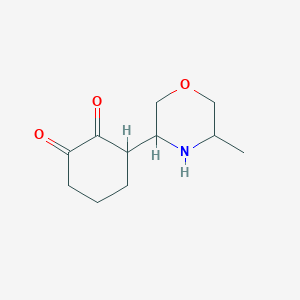
3-(5-Methylmorpholin-3-YL)cyclohexane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is used primarily for research purposes and is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a cyclohexane-1,2-dione moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione typically involves the reaction of a morpholine derivative with a cyclohexane-1,2-dione precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic addition to the cyclohexane-1,2-dione . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
化学反応の分析
Types of Reactions
3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols .
科学的研究の応用
3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism by which 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane-dione structure but differ in the position of the dione groups.
Morpholine derivatives: Compounds like 4-methylmorpholine have a similar morpholine ring but lack the cyclohexane-dione moiety.
Uniqueness
3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione is unique due to its combined morpholine and cyclohexane-dione structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
3-(5-methylmorpholin-3-yl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C11H17NO3/c1-7-5-15-6-9(12-7)8-3-2-4-10(13)11(8)14/h7-9,12H,2-6H2,1H3 |
InChIキー |
LBSQUNMCDFPJPU-UHFFFAOYSA-N |
正規SMILES |
CC1COCC(N1)C2CCCC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)


![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
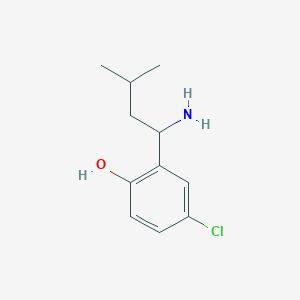
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)
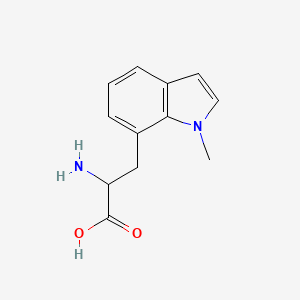

![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
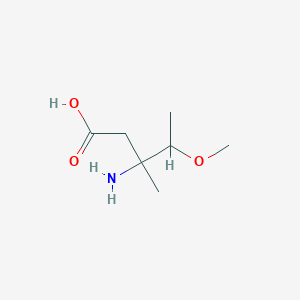
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
